5-Bromo-2-fluoropyridine is a valuable building block for synthesizing various active pharmaceutical ingredients (APIs) . Its unique structure, containing both a bromine and a fluorine atom, offers distinct advantages:
This versatility makes 5-bromo-2-fluoropyridine a starting point for developing drugs targeting various diseases, including:
5-Bromo-2-fluoropyridine is a di-halogenated heterocyclic compound with the chemical formula C₅H₃BrFN and a molecular weight of 175.99 g/mol. It consists of a pyridine ring substituted with bromine at the 5-position and fluorine at the 2-position. This compound is recognized for its unique properties, which make it an important building block in organic synthesis, particularly in pharmaceuticals and materials science. The compound appears as a colorless liquid and has a boiling point of approximately 162–164 °C at 760 mmHg .
This compound has demonstrated significant biological activity, particularly in drug discovery. It has been utilized as a molecular scaffold for various active pharmaceutical ingredients (APIs), including:
The unique structural features of 5-bromo-2-fluoropyridine contribute to its effectiveness in these roles.
Several methods exist for synthesizing 5-bromo-2-fluoropyridine, including:
These methods highlight the compound's versatility in synthetic organic chemistry.
5-Bromo-2-fluoropyridine finds applications across multiple fields:
Studies have shown that 5-bromo-2-fluoropyridine interacts with several biological targets, influencing pathways relevant to cancer therapy and viral inhibition. For instance, it has been identified as an inhibitor of specific enzymes involved in cancer metabolism and viral replication, which underscores its potential therapeutic applications .
Several compounds share structural similarities with 5-bromo-2-fluoropyridine. Here are some notable examples:
Compound Name | Similarity | Key Differences |
---|---|---|
5-Bromo-2-fluoro-4-methylpyridine | 0.86 | Methyl group at position 4 influences reactivity. |
5-Bromo-2-fluoro-3-methylpyridine | 0.86 | Methyl group at position 3 alters electronic properties. |
5-Bromo-3-fluoropyridine | 0.81 | Fluorine at position 3 may affect biological activity. |
5-Fluoro-2-bromopyridine | 0.80 | Different halogen positioning impacts reactivity. |
These compounds illustrate variations in reactivity and biological activity due to differences in substitution patterns on the pyridine ring.
Irritant